REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[N:12]=[CH:13][NH:14][CH:15]=1)[CH3:10].ClC1C(Cl)=CC=CC=1C(C1N=CNC=1)=C.C([O-])(O)=O.[Na+].C1C=CC(OC(Cl)=[S:44])=CC=1>O1CCCC1.O>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[NH:12][C:13](=[S:44])[NH:14][CH:15]=1)[CH3:10] |f:2.3|
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Name
|
4-[1-(2,3-dichloro-phenyl)-ethyl]-1H-imidazole
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(C)C=1N=CNC1
|
Name
|
Intermediate A4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(C)C=1N=CNC1
|
Name
|
4-[1-(2,3-dichloro-phenyl)-vinyl]-1H-imidazole
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(=C)C=1N=CNC1
|
Name
|
Intermediate A3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(=C)C=1N=CNC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)OC(=S)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (20 mL)
|
Type
|
ADDITION
|
Details
|
treated with triethylamine (NEt3) (1 mL) for 18 h at rt
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
The material was purified by elution from silica gel with 1 to 2% MeOH
|
Type
|
CUSTOM
|
Details
|
hexanes and collected on a glass frit
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(C)C=1NC(NC1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |